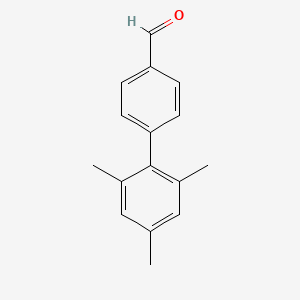

4-(2,4,6-Trimethylphenyl)benzaldehyde

Description

4-(2,4,6-Trimethylphenyl)benzaldehyde is a benzaldehyde derivative featuring a bulky 2,4,6-trimethylphenyl substituent at the para position of the benzaldehyde ring. Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.28 g/mol. The compound is synthesized via methods analogous to arylborane–dipyrrinato zinc complexes, as described in , where electrophilic substitution or cross-coupling reactions are employed . The trimethylphenyl group introduces significant steric hindrance and electron-donating effects, influencing its physicochemical and photophysical properties. Applications include its use as a precursor in organoboron chemistry and photophysical studies due to its stable, aromatic-rich structure .

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4-(2,4,6-trimethylphenyl)benzaldehyde |

InChI |

InChI=1S/C16H16O/c1-11-8-12(2)16(13(3)9-11)15-6-4-14(10-17)5-7-15/h4-10H,1-3H3 |

InChI Key |

JLDBSMXBIZECPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-Trimethylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and anhydrous aluminum chloride as a catalyst . The reaction proceeds under controlled conditions to yield the desired aldehyde with high efficiency.

Industrial Production Methods: For industrial-scale production, the same formylation reaction can be employed, but with optimized conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can further enhance the production efficiency of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4,6-Trimethylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: 4-(2,4,6-Trimethylphenyl)benzoic acid.

Reduction: 4-(2,4,6-Trimethylphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,4,6-Trimethylphenyl)benzaldehyde has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethylphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Electronic Features

The table below compares key structural attributes of 4-(2,4,6-Trimethylphenyl)benzaldehyde with similar compounds:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 2,4,6-Trimethylphenyl | C₁₆H₁₄O | 222.28 | Bulky, electron-donating, sterically hindered |

| 4-Hydroxybenzaldehyde | Hydroxyl (-OH) | C₇H₆O₂ | 122.12 | Polar, hydrogen-bonding, electron-withdrawing |

| 4-Methylbenzaldehyde (4-MB) | Methyl (-CH₃) | C₈H₈O | 120.15 | Moderately electron-donating, low steric bulk |

| 4-(Bromomethyl)benzaldehyde | Bromomethyl (-CH₂Br) | C₈H₇BrO | 199.05 | Electrophilic, reactive in substitution reactions |

| DEASB* | 4′-(N,N-Diethylamino)styryl | C₁₉H₂₁NO | ~291.38 | Extended π-conjugation, strong fluorescence |

*DEASB: 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde .

Key Observations :

Spectroscopic and Photophysical Properties

NMR Spectroscopy

- This compound : The bulky trimethylphenyl group causes shielding effects, leading to upfield shifts in ¹H NMR for aromatic protons. Methyl groups appear as singlets near δ 2.1–2.3 ppm .

- DEASB: The extended styryl conjugation results in deshielded aromatic protons (δ 6.5–8.0 ppm) and distinct shifts for the diethylamino group (δ 1.2–3.4 ppm) .

- 4-Hydroxybenzaldehyde : The -OH proton appears as a broad singlet (δ 9.8–10.2 ppm), while aldehyde protons resonate near δ 9.9 ppm .

Absorption and Emission

- DEASB : Exhibits strong solvatochromism with absorption maxima at ~450 nm and fluorescence emission at ~550 nm in polar solvents, following the Lippert equation .

- This compound: Limited conjugation reduces absorption/emission wavelengths compared to DEASB, likely in the UV range (e.g., ~300 nm absorption) .

Solubility and Stability

- This compound: Low solubility in polar solvents (e.g., water, ethanol) due to hydrophobic trimethylphenyl group; stable under ambient conditions .

- 4-Hydroxybenzaldehyde : High water solubility (~10 g/L at 25°C) due to -OH group; prone to oxidation .

- DEASB : Soluble in organic solvents (e.g., DMSO, chloroform); stable fluorescence in PMMA/SiO₂ matrices .

Biological Activity

4-(2,4,6-Trimethylphenyl)benzaldehyde, also known as 4-(2,4,6-trimethylbenzyl)benzaldehyde, is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various scientific domains.

Chemical Structure and Properties

The compound features a benzaldehyde functional group attached to a 2,4,6-trimethylphenyl moiety. This structure imparts distinct chemical reactivity and versatility in biological systems. The aldehyde group can act as an electrophile, allowing it to interact with nucleophiles in biological molecules, potentially leading to modulation of various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, resulting in various biological effects including:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains .

- Antifungal Activity : In vitro studies indicate that it may also exhibit antifungal effects .

- Influence on Biochemical Pathways : Its electrophilic nature allows it to modulate signaling pathways within cells, which could lead to therapeutic applications.

Antimicrobial Properties

A recent study investigated the antimicrobial activity of derivatives related to this compound. The minimal inhibitory concentration (MIC) values for some derivatives ranged from 7.81 to 15.62 µg/mL against Gram-positive bacteria. This suggests that modifications of the compound can enhance its bioactivity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Derivative 24 | 7.81 - 15.62 | Antimicrobial |

| Derivative X | >50 | Antimicrobial |

Case Studies

- Inhibition of Bacterial Growth : A series of experiments demonstrated that certain derivatives of this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that specific substitutions on the benzaldehyde moiety significantly influenced antimicrobial potency .

- Cell Viability Assays : In vitro assays using Neuro2a cells showed that compounds derived from benzaldehydes exhibited neuroprotective effects by preventing cell death induced by toxic agents. The study highlighted the importance of the electrophilic nature of these compounds in protecting cellular integrity .

Research Applications

The unique properties of this compound make it a valuable compound in various research fields:

- Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.

- Pharmaceutical Development : Investigated for potential therapeutic applications due to its biological activities.

- Industrial Applications : Used in producing specialty chemicals and fragrances due to its distinct aromatic properties.

Q & A

Basic: What are the recommended methods for synthesizing 4-(2,4,6-Trimethylphenyl)benzaldehyde in laboratory settings?

A general approach involves condensation reactions between substituted aryl precursors and benzaldehyde derivatives. For example, a modified procedure involves refluxing 2,4,6-trimethylphenyl precursors with benzaldehyde analogs in ethanol or DMF, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Alternative methods may employ bis(2,2′-dichloroethyl)ether as a linker in DMF under nitrogen, with subsequent crystallization for purification . Key steps include optimizing reaction time (4–8 hours) and temperature (80–100°C) to maximize yield.

Basic: How should researchers handle and store this compound to ensure safety?

While specific toxicological data for this compound are limited, analogous benzaldehydes require strict safety protocols:

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. Immediate flushing with water is critical for exposure (15 minutes for eyes, soap wash for skin) .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Monitor for discoloration, which may indicate degradation .

Advanced: What spectroscopic techniques are most effective for characterizing the structure of this compound?

A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR resolves methyl (δ 2.1–2.4 ppm) and aldehyde (δ 9.8–10.2 ppm) groups. Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .

- X-ray crystallography : Determines molecular conformation and substituent geometry, revealing steric interactions (e.g., dihedral angles between aryl groups) .

- IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and absence of OH bands (if anhydrous) . Contradictions in spectral assignments can arise from solvent effects or polymorphism, necessitating cross-validation .

Advanced: How do steric and electronic effects of the 2,4,6-trimethylphenyl substituent influence reactivity in cross-coupling reactions?

The trimethylphenyl group exerts dual effects:

- Steric hindrance : Bulky substituents reduce accessibility to the aldehyde carbon, slowing nucleophilic additions (e.g., Grignard reactions) but stabilizing transition states in cycloadditions .

- Electronic effects : Methyl groups donate electron density via hyperconjugation, slightly deactivating the benzaldehyde ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., –CF₃), which enhance electrophilicity . Computational modeling (DFT) can quantify these effects by analyzing frontier molecular orbitals .

Basic: What are the key considerations when designing purification protocols for this compound?

- Recrystallization : Use ethanol/water mixtures or toluene to exploit temperature-dependent solubility.

- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate aldehyde derivatives from byproducts .

- Purity assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (if crystalline) .

Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct formation?

Systematic analysis is critical:

- Reaction monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and optimize reaction time .

- Byproduct identification : LC-MS or high-resolution NMR identifies impurities (e.g., oxidation products or dimerized aldehydes) .

- Design of Experiments (DOE) : Vary parameters (catalyst loading, solvent polarity) to identify yield-limiting factors .

Basic: What are the documented solubility properties of this compound?

While direct data are scarce, analogous benzaldehydes show:

- High solubility : In DMF, THF, and dichloromethane (>50 mg/mL).

- Low solubility : In water (<1 mg/mL) or hexane. Pre-solubilization in DMSO is recommended for aqueous reactions .

Advanced: What computational approaches predict the physicochemical properties or reaction pathways?

- DFT calculations : Model steric/electronic effects using Gaussian or ORCA software. Compare HOMO-LUMO gaps with experimental redox potentials .

- Molecular dynamics (MD) : Simulate solubility or aggregation behavior in solvent mixtures .

- InChI key/SMILES : Retrieve PubChem data for comparative QSAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.